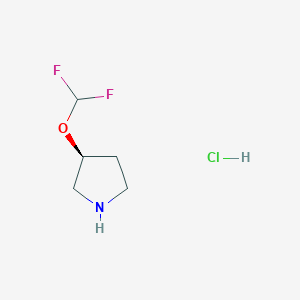

(S)-3-(Difluoromethoxy)pyrrolidinehydrochloride

Description

(S)-3-(Difluoromethoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a difluoromethoxy (-OCF2H) substituent at the 3-position of the pyrrolidine ring. The compound’s stereochemistry (S-configuration) and electronegative substituent make it valuable in medicinal chemistry, particularly in modulating pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

(3S)-3-(difluoromethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHRYAAJXXHSSQ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like alkyl halides, aryl halides, and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-3-(Difluoromethoxy)pyrrolidinehydrochloride is primarily explored for its potential therapeutic applications, including:

- Neurological Disorders : Research indicates that the compound may influence neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit specific enzymes involved in these diseases is under investigation .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It has shown efficacy in reducing cell viability in various cancer models, indicating its potential as a lead compound for drug development .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly targeting enzymes implicated in metabolic pathways related to pain and inflammation. For instance, it has been identified as a candidate for inhibiting the enzyme SPR (sepiapterin reductase), which is involved in the biosynthesis of tetrahydrobiopterin, a cofactor critical for neurotransmitter synthesis . This inhibition could lead to novel pain relief therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its difluoromethoxy group enhances its reactivity, making it suitable for various synthetic applications, including the development of agrochemicals and specialty chemicals.

Research has documented several biological activities associated with this compound:

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Enzyme Inhibition | SPR | Varies | Inhibition leading to reduced pain sensitivity |

Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| (S)-3-(Difluoromethoxy)pyrrolidine | X | Doxorubicin | Y |

| Other Pyrrolidine Derivative | Z | Cisplatin | W |

These tables summarize findings from various studies that highlight the compound's potential efficacy against cancer and its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are widely studied due to fluorine’s ability to enhance bioavailability and binding affinity. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features |

|---|---|---|---|---|

| (S)-3-Fluoropyrrolidine hydrochloride | C4H8ClFN | 140.56 | 3-fluoro | High similarity (1.00) to enantiomers |

| (R)-3-Fluoropyrrolidine hydrochloride | C4H8ClFN | 140.56 | 3-fluoro (R-configuration) | Stereochemical divergence affects activity |

| 3,3-Difluoropyrrolidine hydrochloride | C4H7ClF2N | 154.56 | 3,3-difluoro | Increased electronegativity vs. mono-fluoro |

The difluoromethoxy group in the target compound introduces steric bulk and stronger electron-withdrawing effects compared to simple fluorination. This may improve metabolic stability over analogs like (S)-3-Fluoropyrrolidine hydrochloride, which lacks the oxygen atom in the substituent .

Substituted Pyrrolidines with Aromatic Groups

Compounds with aromatic substituents exhibit distinct electronic and steric profiles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features |

|---|---|---|---|---|

| (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride | C10H12ClFN2O3 | 262.67 | 2-fluoro-6-nitrophenoxy | Nitro group increases reactivity |

| (3S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | C11H16ClNO2 | 229.70 | 4-methoxyphenoxy | Methoxy group enhances lipophilicity |

However, the methoxyphenoxy group in (3S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride may offer superior solubility due to its electron-donating properties compared to the electron-withdrawing difluoromethoxy group .

Methyl- and Cyano-Substituted Pyrrolidines

Alkyl and cyano substituents alter hydrophobicity and conformational flexibility:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features |

|---|---|---|---|---|

| 3-Cyano-3-methylpyrrolidine hydrochloride | C6H11ClN2 | 158.62 | 3-cyano, 3-methyl | High structural similarity (0.96) |

| (S)-3-Methylpyrrolidine hydrochloride | C5H12ClN | 121.61 | 3-methyl (S-configuration) | Simpler structure with lower steric hindrance |

The cyano group in 3-Cyano-3-methylpyrrolidine hydrochloride introduces polarity, which may reduce membrane permeability compared to the target compound’s difluoromethoxy group.

Key Findings and Implications

Electron Effects : The difluoromethoxy group balances electron-withdrawing properties and steric bulk, offering advantages in both stability and target interaction over fluorinated or methoxy-substituted analogs.

Stereochemistry : The S-configuration in the target compound may confer selectivity in biological systems compared to R-isomers (e.g., (R)-3-Fluoropyrrolidine hydrochloride) .

Molecular Weight: The target compound’s molecular weight (~193 g/mol, estimated) is lower than analogs with aromatic groups (e.g., 262.67 g/mol for nitrophenoxy derivatives), suggesting better bioavailability .

Biological Activity

(S)-3-(Difluoromethoxy)pyrrolidinehydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoromethoxy group, which enhances its lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group increases the compound's binding affinity, potentially leading to enhanced selectivity and potency. The precise pathways through which it exerts its effects depend on the target biomolecules involved.

Biological Activities

-

Enzyme Inhibition :

- Research indicates that compounds similar to this compound may inhibit key enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE1), which is implicated in Alzheimer's disease pathology.

- The difluoromethoxy substitution is thought to improve interactions with these targets, enhancing therapeutic efficacy.

-

Antimicrobial Properties :

- Preliminary studies suggest potential antimicrobial activity, warranting further exploration in the context of infectious diseases.

- Cytotoxicity :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Unique Features | Potential Biological Activity |

|---|---|---|

| 3,3-Difluoropyrrolidine | Lacks methoxy group; different reactivity | Varies; less studied |

| 3-(Fluoromethyl)pyrrolidine | Contains a fluoromethyl group; less fluorinated | Potentially different biological activity |

| 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride | Enhanced chemical properties due to difluoromethoxy | Under investigation for receptor interactions |

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Study on Neurodegenerative Disease Models : A recent study explored the efficacy of this compound in models mimicking Alzheimer's disease. Results indicated that it significantly inhibited BACE1 activity, suggesting its potential as a therapeutic agent against neurodegeneration.

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various derivatives, including this compound. The compound demonstrated notable activity against certain bacterial strains, highlighting its potential in treating infections.

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for (S)-3-(difluoromethoxy)pyrrolidine hydrochloride, and how do reaction conditions affect yield and enantiomeric purity?

Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, nucleophilic substitution of (S)-pyrrolidin-3-ol with difluoromethyl chloride under basic conditions (e.g., NaH in THF) yields the intermediate, followed by HCl salt formation. Reaction temperature (0–50°C) and stoichiometric ratios of reagents significantly impact enantiomeric purity. Hydrogenation steps, if used, require Pd/C or Raney Ni catalysts under controlled H₂ pressure to avoid racemization .

Q. How can researchers validate the chemical identity and purity of (S)-3-(difluoromethoxy)pyrrolidine hydrochloride?

Answer: Use a combination of:

- NMR Spectroscopy : Confirm stereochemistry via H and C NMR (e.g., δ ~3.8 ppm for pyrrolidine protons, δ ~120 ppm for CF₂O group) .

- HPLC-MS : Reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phase resolve enantiomers; mass spec confirms molecular ion [M+H]⁺ at m/z 198.1 .

- XRD : Crystallographic data verify salt formation (HCl counterion) and stereochemical configuration .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric impurities in (S)-3-(difluoromethoxy)pyrrolidine hydrochloride during scale-up?

Answer:

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate (S)- and (R)-enantiomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers in racemic mixtures .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How do pH and temperature influence the stability of (S)-3-(difluoromethoxy)pyrrolidine hydrochloride in aqueous solutions?

Answer:

- pH Stability : Degradation accelerates below pH 3 (HCl-mediated hydrolysis) or above pH 8 (base-catalyzed ring-opening). Optimal stability is observed at pH 5–6 .

- Thermal Stability : Decomposition occurs above 80°C, forming 3-pyrrolidinol and difluoromethane. Lyophilized samples stored at -20°C retain >95% potency for 12 months .

Q. What in vitro models are suitable for studying the metabolic pathways of (S)-3-(difluoromethoxy)pyrrolidine hydrochloride?

Answer:

- Hepatocyte Assays : Primary human hepatocytes identify phase I metabolites (e.g., N-oxidation) via CYP450 enzymes .

- Microsomal Incubations : Liver microsomes with NADPH cofactor reveal glucuronidation at the pyrrolidine nitrogen .

- LC-HRMS Metabolite Profiling : High-resolution mass spectrometry detects sulfation and glutathione adducts .

Q. How can researchers address contradictory solubility data reported for (S)-3-(difluoromethoxy)pyrrolidine hydrochloride?

Answer: Discrepancies arise from polymorphic forms or salt stoichiometry. Methodological recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.